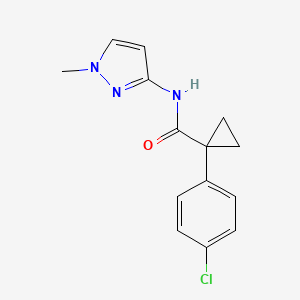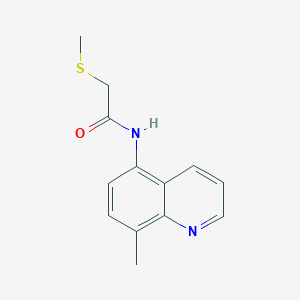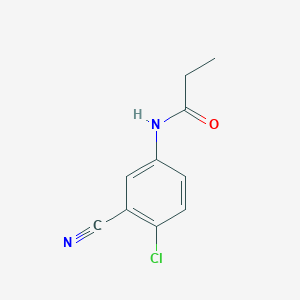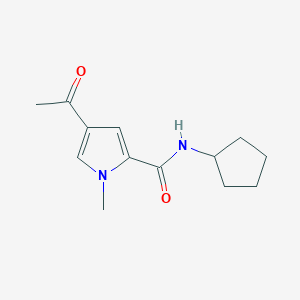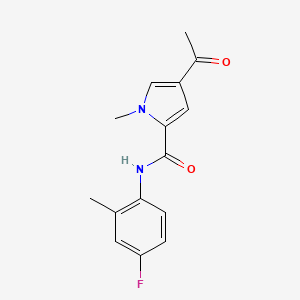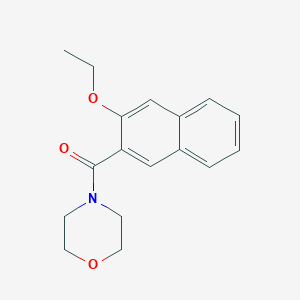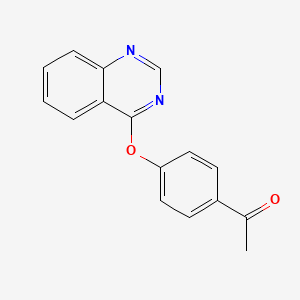
1-(4-(Quinazolin-4-yloxy)phenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(Quinazolin-4-yloxy)phenyl)ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as QPE and has a molecular formula of C18H14N2O2.
Mecanismo De Acción
The mechanism of action of 1-(4-(Quinazolin-4-yloxy)phenyl)ethanone is not fully understood. However, it has been reported to inhibit the activity of various enzymes and proteins involved in cancer cell growth and inflammation. QPE has been found to inhibit the activity of COX-2, an enzyme involved in the production of inflammatory mediators, and has also been reported to inhibit the activity of various kinases involved in cancer cell growth.
Biochemical and physiological effects:
1-(4-(Quinazolin-4-yloxy)phenyl)ethanone has been reported to exhibit various biochemical and physiological effects. It has been found to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. QPE has also been reported to induce apoptosis in cancer cells, leading to their death. In addition, QPE has been found to inhibit the migration and invasion of cancer cells, which is essential for cancer metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-(4-(Quinazolin-4-yloxy)phenyl)ethanone in lab experiments is its high purity, which can be obtained using the synthesis method mentioned above. QPE has also been reported to exhibit potent biological activities at low concentrations, making it a cost-effective option for lab experiments. However, one of the limitations of using QPE is its poor solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
For the study of QPE include investigating its potential applications in the treatment of other diseases and developing QPE analogs with improved solubility and potency.
Métodos De Síntesis
The synthesis of 1-(4-(Quinazolin-4-yloxy)phenyl)ethanone involves the reaction of 4-(4-bromophenyl)quinazoline with ethyl acetoacetate in the presence of sodium ethoxide. The product obtained is then purified using column chromatography. This method has been reported to yield a high purity of the product and has been used in various studies.
Aplicaciones Científicas De Investigación
1-(4-(Quinazolin-4-yloxy)phenyl)ethanone has been extensively studied for its potential applications in the field of medicinal chemistry. It has been reported to exhibit various biological activities such as anti-inflammatory, anti-cancer, and anti-microbial properties. QPE has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer treatment.
Propiedades
IUPAC Name |
1-(4-quinazolin-4-yloxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2/c1-11(19)12-6-8-13(9-7-12)20-16-14-4-2-3-5-15(14)17-10-18-16/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCPRLRYHFXXRBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OC2=NC=NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(Quinazolin-4-yloxy)phenyl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

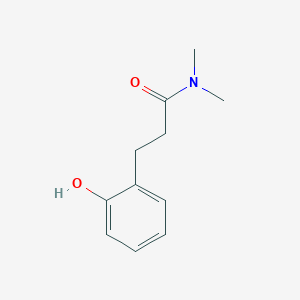
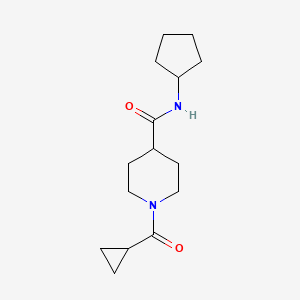
![N-[1-(2-pyrimidinyl)-4-piperidinyl]benzamide](/img/structure/B7472543.png)

